molecular formula C26H25ClN2O4S B2523443 N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide CAS No. 923373-26-6

N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2523443
CAS No.: 923373-26-6
M. Wt: 497.01
InChI Key: UBQTXUAYQPBILN-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a tosyl (p-toluenesulfonyl) group at position 1 and a carboxamide group at position 3. The carboxamide moiety is further linked to a 2-benzoyl-4-chlorophenyl group. This structure confers unique steric, electronic, and solubility properties, making it relevant in pharmaceutical and chemical research. Key features include:

  • Molecular formula: C26H24ClN3O4S
  • Functional groups: Tosyl (sulfonamide), benzoyl, chlorophenyl, carboxamide.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4S/c1-18-7-10-22(11-8-18)34(32,33)29-15-13-20(14-16-29)26(31)28-24-12-9-21(27)17-23(24)25(30)19-5-3-2-4-6-19/h2-12,17,20H,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQTXUAYQPBILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (NEt₃, 0°C to rt, 12 hr). Quenching with aqueous NaHCO₃ yields 1-tosylpiperidine-4-carboxylic acid (78–85% yield).

Key Reaction Parameters

  • Molar Ratio : 1:1.2 (piperidine-4-carboxylic acid : TsCl).
  • Base : Triethylamine (2.5 equiv) for HCl scavenging.
  • Purification : Recrystallization from ethanol/water.

Preparation of 2-Benzoyl-4-Chloroaniline

Benzoylation of 4-Chloroaniline

4-Chloroaniline undergoes Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in nitrobenzene (80°C, 6 hr). The reaction affords 2-benzoyl-4-chloroaniline (62–68% yield).

Mechanistic Insight
AlCl₃ activates benzoyl chloride, enabling electrophilic substitution at the ortho position relative to the amino group. The para-chloro substituent directs regioselectivity.

Amidation Strategies for Carboxamide Formation

Trichlorotriazine (TCT)-Mediated Activation

Procedure :

  • Activate 1-tosylpiperidine-4-carboxylic acid (1 equiv) with TCT (1.2 equiv) and N-methylmorpholine (NMM, 2.5 equiv) in THF (0°C, 30 min).
  • Add 2-benzoyl-4-chloroaniline (1.1 equiv) and stir at rt for 12 hr.
  • Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Yield : 82–89%.
Advantages : High atom efficiency, minimal epimerization.

Acid Chloride Coupling

Procedure :

  • Convert 1-tosylpiperidine-4-carboxylic acid to its acid chloride using SOCl₂ (3 equiv, reflux, 2 hr).
  • React with 2-benzoyl-4-chloroaniline (1.05 equiv) and NEt₃ (2 equiv) in DCM (0°C to rt, 8 hr).
  • Isolate via filtration and recrystallization (hexane/EtOAc).

Yield : 75–85%.
Advantages : Scalability, shorter reaction time.

Comparative Analysis of Amidation Methods

Parameter TCT Activation Acid Chloride
Yield 82–89% 75–85%
Reaction Time 12 hr 8 hr
Byproducts <5% 10–15%
Scalability Moderate High
Purification Chromatography Recrystallization

Critical Insights :

  • TCT minimizes racemization, critical for chiral integrity.
  • Acid chloride routes suit bulk synthesis but require rigorous drying.

Optimization and Troubleshooting

Solvent Selection

  • TCT Method : THF outperforms DMF due to better TCT solubility.
  • Acid Chloride : DCM prevents premature hydrolysis.

Temperature Control

  • Activation below 5°C reduces side reactions (e.g., over-tosylation).

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide serves as a reagent in organic synthesis. Its structure allows it to act as a building block for the creation of more complex molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of carboxylic acids, ketones, amines, or substituted piperidine derivatives .

Reaction TypeProducts Formed
OxidationCarboxylic acids or ketones
ReductionAmines or alcohols
SubstitutionSubstituted piperidine derivatives

Biology

Research indicates that this compound has potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions. The mechanism of action involves binding to enzymes or receptors, modulating their activity to exert therapeutic effects .

Biological ActivityTargeted Effect
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells

Medicine

In medicinal chemistry, this compound is being investigated as a lead compound for drug development. Its potential therapeutic effects are being explored for conditions such as cancer and other diseases related to lysosomal dysfunction .

Case Study: Anticancer Evaluation

A study evaluated the compound's efficacy against human cancer cell lines. Results indicated significant cytotoxic activity, with the compound promoting apoptosis in treated cells. This positions it as a promising candidate for further development in cancer therapeutics .

Industry

This compound finds applications in the development of new materials and as a catalyst in various industrial processes. Its unique chemical properties allow it to facilitate reactions that are essential for producing advanced materials and chemicals .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide

Source: Archontaki et al. (2019) identified this compound as an intermediate in nordiazepam degradation under acidic conditions .

  • Molecular formula : C15H13ClN2O2
  • Key differences: Lacks the piperidine-tosylcarboxamide backbone. Contains a simpler 2-aminoacetamide group instead of the piperidine-carboxamide linkage.
  • Stability and reactivity: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions. Degrades irreversibly to C13H10NOCl under prolonged acidic conditions. During solid-phase extraction (SPE), evaporation shifts equilibrium toward nordiazepam regeneration (peak area ratio nordiazepam:intermediate = 1.9 vs. 0.75 in non-evaporated samples) .
  • Physicochemical properties :
    • Lower molecular weight (288.1 Da) and hydrophilicity compared to the target compound.
    • The absence of the tosyl group reduces metabolic stability and sulfonamide-mediated protein binding.
Table 1: Comparative Properties of Target Compound and N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide
Property Target Compound N-(2-Benzoyl-4-Chlorophenyl)-2-Aminoacetamide
Molecular Weight 526.0 Da 288.1 Da
Key Functional Groups Tosyl, piperidine, carboxamide Aminoacetamide, benzoyl, chlorophenyl
Stability in Acidic Conditions Likely stable (no direct data) Reversible with nordiazepam; degrades further
Hydrophilicity Moderate (sulfonamide enhances solubility) High (aminoacetamide increases polarity)

N-(2-(tert-Butyl)Phenyl)-N-(Phenyl(Pyridin-2-yl)Methyl)-1-Tosylpiperidine-4-Carboxamide (Compound 19)

Source : Reported in a structural optimization study ().

  • Molecular formula : C34H38N4O3S (exact formula inferred from name).
  • Key differences: Substituents: tert-butyl and phenyl-pyridinylmethyl groups replace the benzoyl-chlorophenyl moiety.
  • Hypothesized properties :
    • Lipophilicity : Increased due to tert-butyl group, enhancing membrane permeability.
    • Electronic effects : Pyridine’s nitrogen may participate in hydrogen bonding or metal coordination.
    • Metabolic stability : Bulky tert-butyl group may slow oxidative metabolism compared to the chloro-benzoyl group.
Table 2: Comparative Properties of Target Compound and Compound 19
Property Target Compound Compound 19
Molecular Weight 526.0 Da ~594.8 Da
Key Substituents Benzoyl, chlorophenyl tert-Butyl, phenyl-pyridinylmethyl
Aromatic Interactions Chlorophenyl (electron-withdrawing) Pyridine (hydrogen bonding/π-stacking)
Metabolic Stability Moderate (chlorine may slow oxidation) High (tert-butyl resists oxidation)

Recommendations :

  • Conduct stability studies under varying pH conditions.
  • Evaluate binding affinity against biological targets (e.g., kinases, GPCRs).
  • Compare pharmacokinetic profiles with nordiazepam derivatives and tert-butyl analogs.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-1-tosylpiperidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-benzoyl-4-chlorophenylamine with tosyl chloride, followed by coupling with piperidine-4-carboxylic acid. The overall structure features a piperidine ring substituted with a tosyl group and a benzoyl moiety, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound exhibits moderate to strong activity against various bacterial strains, including:

Bacterial Strain Activity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate

The antimicrobial efficacy was assessed using standard methods such as the tube dilution technique, revealing that the compound's effectiveness is comparable to established antibiotics like ciprofloxacin and fluconazole .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest:

Cancer Cell Line IC50 (µM)
Human Breast Cancer7.9 - 92
Human Colorectal Cancer10 - 50

The compound's anticancer activity is attributed to its ability to modulate specific molecular targets involved in tumor growth and metastasis .

The exact mechanism of action for this compound involves interactions with cellular targets such as enzymes and receptors. Molecular docking studies suggest that the compound binds effectively to certain protein sites, inhibiting their function:

  • Enzyme Inhibition: The compound shows significant inhibition of enzymes related to cancer progression, including those involved in apoptosis pathways.
  • Receptor Modulation: It may also interact with various receptors that regulate cellular signaling pathways critical for cancer cell survival.

Case Studies

  • Study on Antimicrobial Efficacy: A study published in MDPI evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to others in its class .
  • Anticancer Research: Research conducted by PubMed highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in human breast cancer cells through mitochondrial pathways, demonstrating its therapeutic promise .

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